
Maiaspo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maiaspo is a complex organic compound with the molecular formula C42H63N11O12S2 . It contains a total of 130 atoms, including 42 carbon atoms, 63 hydrogen atoms, 11 nitrogen atoms, 12 oxygen atoms, and 2 sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Maiaspo involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for complex organic compounds often involve:
Stepwise synthesis: Building the compound through a series of chemical reactions, each adding specific functional groups or modifying existing ones.
Protective groups: Using protective groups to shield reactive sites during intermediate steps.
Purification: Employing techniques such as chromatography to purify the intermediate and final products.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing large-scale purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Maiaspo can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Maiaspo has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Maiaspo involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which this compound is used.
Propiedades
Número CAS |
74221-74-2 |
|---|---|
Fórmula molecular |
C42H63N11O12S2 |
Peso molecular |
978.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C42H63N11O12S2/c1-7-20(4)31(52-37(61)26(48-22(6)54)17-41-12-13-42(65)33(67-42)32(41)66-41)39(63)49-23(10-11-28(43)55)35(59)50-25(16-29(44)56)36(60)47-21(5)40(64)53-14-8-9-27(53)38(62)51-24(15-19(2)3)34(58)46-18-30(45)57/h12-13,19-21,23-27,31,65H,7-11,14-18H2,1-6H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,58)(H,47,60)(H,48,54)(H,49,63)(H,50,59)(H,51,62)(H,52,61)/t20-,21-,23-,24-,25-,26-,27-,31-,41?,42?/m0/s1 |
Clave InChI |
PACWNYQRLABRFV-QTEKYROGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



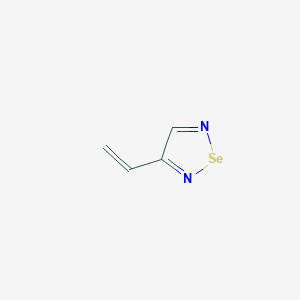
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
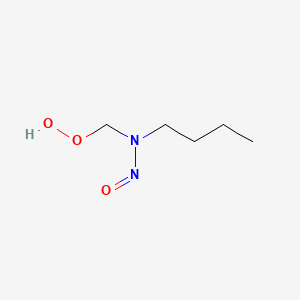
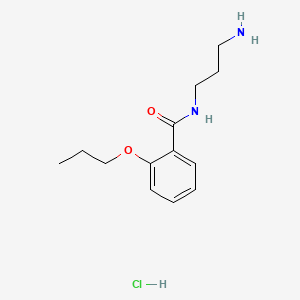

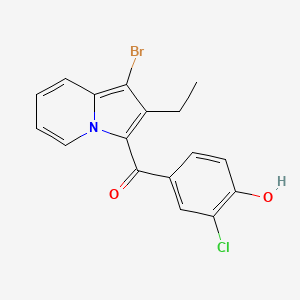

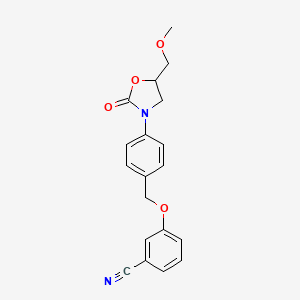

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
